molecular formula C14H16N2O3S B2916722 N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide CAS No. 1210221-95-6

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2916722
CAS No.: 1210221-95-6
M. Wt: 292.35
InChI Key: GWKLRLSPESZGHK-UHFFFAOYSA-N
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Description

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a tetrahydropyran ring, and an isoxazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the tetrahydropyran ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.

    Introduction of the thiophene ring: This step involves the coupling of a thiophene derivative with the tetrahydropyran intermediate, often using palladium-catalyzed cross-coupling reactions.

    Formation of the isoxazole ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene or alkyne.

    Final coupling step: The final step involves the coupling of the isoxazole intermediate with the tetrahydropyran-thiophene intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form amines or hydroxylamines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic reagents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, hydroxylamines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Comparison with Similar Compounds

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide can be compared with other similar compounds, such as:

    N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-naphthamide: Similar structure but with a naphthamide group instead of an isoxazole ring.

    N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cyclopentanecarboxamide: Contains a cyclopentanecarboxamide group instead of an isoxazole ring.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c17-13(11-3-6-16-19-11)15-10-14(4-7-18-8-5-14)12-2-1-9-20-12/h1-3,6,9H,4-5,7-8,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKLRLSPESZGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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